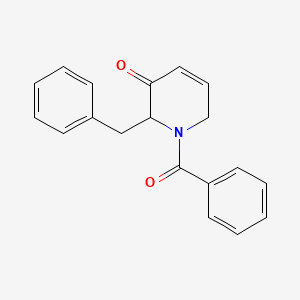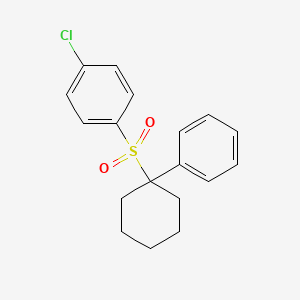
(1R)-1-(aminomethyl)-3-phenyl-3,4-dihydro-1H-isochromene-5,6-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1R)-1-(aminomethyl)-3-phenyl-3,4-dihydro-1H-isochromene-5,6-diol is a complex organic compound with a unique structure that includes an isochromene backbone, a phenyl group, and an aminomethyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-(aminomethyl)-3-phenyl-3,4-dihydro-1H-isochromene-5,6-diol typically involves multi-step organic reactions. One common method starts with the preparation of the isochromene backbone, followed by the introduction of the phenyl group and the aminomethyl group. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch reactors. The process would be optimized for cost-efficiency, scalability, and environmental considerations. Industrial methods may also include purification steps such as crystallization, distillation, or chromatography to achieve the required purity levels for commercial use.
化学反应分析
Types of Reactions
(1R)-1-(aminomethyl)-3-phenyl-3,4-dihydro-1H-isochromene-5,6-diol can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce certain functional groups, potentially altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, allowing for the creation of derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional hydroxyl groups, while reduction could result in a more saturated compound. Substitution reactions could produce a wide range of derivatives with different functional groups.
科学研究应用
(1R)-1-(aminomethyl)-3-phenyl-3,4-dihydro-1H-isochromene-5,6-diol has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a biochemical probe or as a starting point for the development of new drugs.
Medicine: Its unique structure could be explored for therapeutic applications, such as targeting specific biological pathways or receptors.
Industry: It could be used in the development of new materials with specific properties, such as polymers or coatings.
作用机制
The mechanism by which (1R)-1-(aminomethyl)-3-phenyl-3,4-dihydro-1H-isochromene-5,6-diol exerts its effects depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
相似化合物的比较
Similar Compounds
- (1R)-1-(aminomethyl)-2-phenyl-2,3-dihydro-1H-isochromene-5,6-diol
- (1R)-1-(aminomethyl)-3-phenyl-3,4-dihydro-1H-isochromene-4,5-diol
Uniqueness
(1R)-1-(aminomethyl)-3-phenyl-3,4-dihydro-1H-isochromene-5,6-diol is unique due to its specific arrangement of functional groups and its stereochemistry This uniqueness can result in different chemical reactivity and biological activity compared to similar compounds
属性
分子式 |
C16H17NO3 |
|---|---|
分子量 |
271.31 g/mol |
IUPAC 名称 |
(1R)-1-(aminomethyl)-3-phenyl-3,4-dihydro-1H-isochromene-5,6-diol |
InChI |
InChI=1S/C16H17NO3/c17-9-15-11-6-7-13(18)16(19)12(11)8-14(20-15)10-4-2-1-3-5-10/h1-7,14-15,18-19H,8-9,17H2/t14?,15-/m0/s1 |
InChI 键 |
SUHGRZPINGKYNV-LOACHALJSA-N |
手性 SMILES |
C1C(O[C@H](C2=C1C(=C(C=C2)O)O)CN)C3=CC=CC=C3 |
规范 SMILES |
C1C(OC(C2=C1C(=C(C=C2)O)O)CN)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


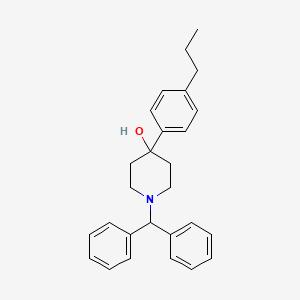
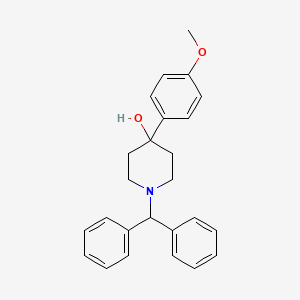
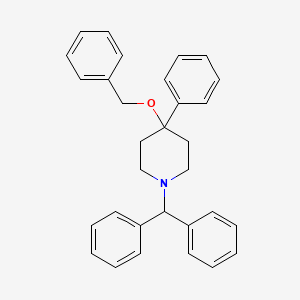
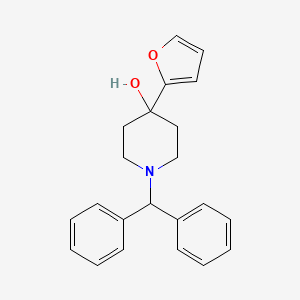
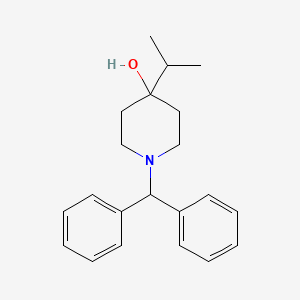
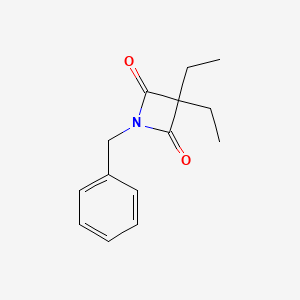
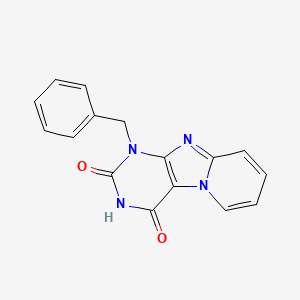
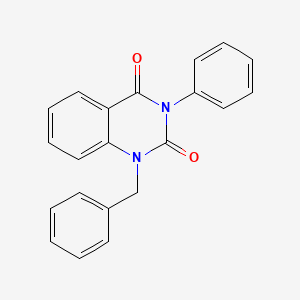
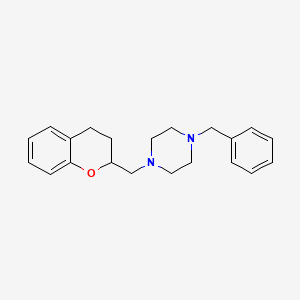
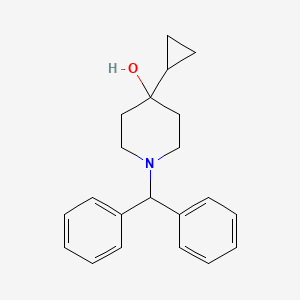

![2-(3,5-Dichlorophenyl)pyrido[2,3-d]pyrimidine](/img/structure/B10840272.png)
